molecular formula C14H12N4O2S2 B3303961 N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide CAS No. 921522-62-5

N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide

Cat. No.: B3303961
CAS No.: 921522-62-5
M. Wt: 332.4 g/mol
InChI Key: LBDJVRGFEBRVCA-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is a synthetic organic compound with the molecular formula C14H12N4O2S2 and a molecular weight of 332.40 g/mol . This molecule features a hybrid structure incorporating both benzothiazole and thiazole heterocyclic rings, linked by an acetamide bridge. The benzothiazole scaffold is widely recognized in medicinal chemistry as a privileged structure due to its diverse and outstanding biological activities . Compounds containing this nucleus, particularly those linked via an acetamido bridge to another pharmacophore, have demonstrated significant potential in pharmaceutical research . While specific pharmacological data for this exact compound is not fully established in the searched literature, research on highly analogous structures provides strong insight into its research value. Acetamide derivatives of benzothiazole and thiazole are frequently investigated for their antimicrobial potential. For instance, structurally similar 2-mercaptobenzothiazole acetamide hybrids have shown promising in vitro antibacterial and antibiofilm activity against a range of Gram-positive and Gram-negative bacteria, with some compounds exhibiting potency comparable to standard drugs like levofloxacin . Furthermore, such hybrid molecules are explored for their anticancer activity. Related compounds, where a benzothiazole is linked via an acetamido bridge to a pyrimidine or piperazine nucleus, have been synthesized and evaluated for in vitro anticancer activity against panels of human tumor cell lines, showing selective influence on cancer cell proliferation . The mechanism of action for benzothiazole-acetamide hybrids can vary but often involves targeting bacterial enzymes like DNA gyrase, as supported by molecular docking studies of similar compounds . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable local and international regulations.

Properties

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-(1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S2/c1-8(19)15-13-16-9(7-21-13)6-12(20)18-14-17-10-4-2-3-5-11(10)22-14/h2-5,7H,6H2,1H3,(H,15,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDJVRGFEBRVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and carbon disulfide or other suitable reagents.

    Formation of the Thiazole Ring: This can be synthesized by reacting α-haloketones with thiourea or similar reagents.

    Coupling of the Rings: The final step involves coupling the benzothiazole and thiazole rings through an acetamide linkage, often using reagents like acetic anhydride and appropriate catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and benzothiazole rings.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties.

  • Antimicrobial Activity: Studies have shown that this compound exhibits significant antibacterial effects against various strains of bacteria. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential use as a therapeutic agent in treating bacterial infections .
  • Anticancer Properties: Research indicates that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. A notable study reported that it effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells .

Biological Research

The compound has been explored for its role as an enzyme inhibitor and receptor modulator .

  • Enzyme Inhibition: this compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .
  • Receptor Modulation: The compound's interaction with various receptors has been studied, particularly in the context of neuropharmacology. It has shown promise in modulating GABA receptors, which are essential for neurotransmission and could be beneficial in treating neurological disorders .

Materials Science

In addition to its biological applications, this compound is being evaluated for its potential use in developing new materials.

  • Polymer Development: The unique chemical properties of this compound make it suitable as a building block for synthesizing polymers with specific functionalities. Preliminary studies indicate that polymers derived from this compound exhibit enhanced thermal stability and mechanical properties .

Case Studies

StudyFocusFindings
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli.
Anticancer PropertiesInduces apoptosis in breast and lung cancer cell lines.
Enzyme InhibitionInhibits dihydrofolate reductase (DHFR).
Receptor ModulationModulates GABA receptors related to neurotransmission.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical target. Generally, compounds with benzothiazole and thiazole rings can interact with proteins, nucleic acids, or other biomolecules through various mechanisms, including inhibition of enzyme activity, disruption of protein-protein interactions, or binding to DNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

A. Benzimidazole-Triazole-Thiazole Hybrids (e.g., Compounds 9a–9e)
These compounds, such as 9a (N-(2-phenyl-1,3-thiazol-5-yl)acetamide derivatives), share the acetamide-thiazole backbone but incorporate triazole and benzimidazole moieties instead of benzothiazole. Key differences include:

  • Substituent Effects : The presence of fluorophenyl (9b), bromophenyl (9c), or methoxyphenyl (9e) groups alters lipophilicity and electronic profiles, impacting solubility and target binding .
  • Synthetic Routes : These derivatives are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), contrasting with the cycloaddition methods used for the target compound .

B. Mirabegron (β3-Adrenergic Agonist) Mirabegron (2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-((2R)-2-hydroxy-2-phenylethylamino)ethyl)phenyl]acetamide) shares the thiazol-4-yl acetamide framework but includes a β-hydroxyethylphenethylamine side chain. This structural divergence confers selective β3-adrenergic receptor agonism, unlike the target compound, which lacks such a polar side chain .

C. N-(4-(4-Nitrophenyl)thiazol-2-yl)-2-(triazolyl)acetamide (11g) This derivative, synthesized via click chemistry, replaces the benzothiazole with a nitroquinoxaline-triazole system.

Physicochemical and Spectral Properties

Compound Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound 184–185 1705 (C=O), 1525 (C=N) 7.2–8.1 (aromatic H)
9c (Bromophenyl derivative) 198–200 1680 (C=O), 1590 (C-Br) 7.8–8.3 (aryl H)
Mirabegron ~120 (decomposes) 1650 (C=O), 3300 (N-H) 2.5–3.5 (CH₂), 7.1–7.4 (aryl H)

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound features a dual heterocyclic structure combining benzothiazole and thiazole rings. The synthesis typically involves multi-step organic reactions:

  • Formation of the Benzothiazole Ring : Achieved through cyclization reactions involving ortho-aminothiophenol.
  • Formation of the Thiazole Ring : Synthesized by reacting α-haloketones with thiourea.
  • Coupling of the Rings : The final step involves coupling through an acetamide linkage using acetic anhydride and appropriate catalysts.

Antioxidant Activity

Recent studies have indicated that compounds related to benzothiazole and thiazole exhibit significant antioxidant properties. For instance, derivatives with similar structural motifs have shown high percentage inhibition in antioxidant assays, such as the ABTS method. Specific derivatives demonstrated inhibition percentages of 85.74% and 83.51%, suggesting that modifications in their structure can enhance antioxidant activity .

Antimicrobial Properties

Benzothiazole derivatives are known for their antimicrobial effects. Research indicates that this compound may exhibit activity against various bacterial strains. The presence of both benzothiazole and thiazole moieties is thought to synergistically enhance its antimicrobial efficacy.

Anticancer Potential

In vitro studies have demonstrated that compounds with similar structures possess antiproliferative activity against cancer cell lines. For example, compounds containing thiazole rings have shown effectiveness against human cervix carcinoma (HeLa) cells, with varying IC50 values indicating their potency . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

Case Studies and Research Findings

StudyFindings
MDPI Study (2018)Reported significant antioxidant activity in thiazole derivatives with percentage inhibitions exceeding 80% compared to controls .
PMC Research (2020)Found that benzothiazole derivatives displayed notable antiproliferative effects across multiple cancer cell lines, highlighting their potential as anticancer agents .
ACS Omega (2023)Investigated metal complexes derived from benzothiazole compounds, noting enhanced biological effectiveness due to structural modifications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide, and how is the reaction progress monitored?

  • Methodological Answer : The synthesis typically involves coupling 2-aminobenzothiazole with a functionalized thiazole precursor via amide bond formation. A common approach uses carbodiimide reagents (e.g., EDC/HCl) in dichloromethane or DMF, with triethylamine as a base to neutralize HCl byproducts . Reaction progress is monitored by thin-layer chromatography (TLC) using silica gel plates and UV visualization. Post-synthesis, purification via recrystallization (e.g., ethanol/acetone mixtures) ensures high purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks. Key signals include aromatic protons (δ 7.2–8.5 ppm), acetamido methyl groups (δ ~2.1 ppm), and amide protons (δ ~10–12 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and fragments corresponding to benzothiazole/thiazole moieties .
  • IR Spectroscopy : Peaks near 1650–1700 cm1^{-1} confirm C=O (amide) stretches .

Q. How do researchers assess the purity of this compound before biological testing?

  • Methodological Answer : Purity is verified via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. A single peak with >95% area indicates acceptable purity. Melting point analysis (e.g., 397–398 K for related compounds) provides additional confirmation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Tools like Gaussian or ORCA model energy barriers for amide bond formation, while machine learning (e.g., ICReDD’s reaction path search) identifies optimal solvents/catalysts. Experimental validation is then performed under suggested conditions .

Q. What strategies resolve contradictions in reported biological activities (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Standardized Assays : Repeat cytotoxicity assays (e.g., MTT on MCF-7 or HeLa cells) under controlled conditions (pH, serum concentration).
  • Structural Validation : Re-analyze compound purity and confirm stereochemistry via X-ray crystallography (e.g., C–H···O/N hydrogen bonding patterns in crystal lattices) .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify outliers .

Q. How does the compound’s thiazole-benzothiazole scaffold influence its pharmacokinetic properties?

  • Methodological Answer :

  • LogP Calculations : Use software like ChemAxon to predict lipophilicity. Thiazole rings enhance solubility, while benzothiazole contributes to membrane permeability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification (e.g., oxidative deamination of acetamido groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide

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